Ammonium tetrachlorocuprate(II) dihydrate

Übersicht

Beschreibung

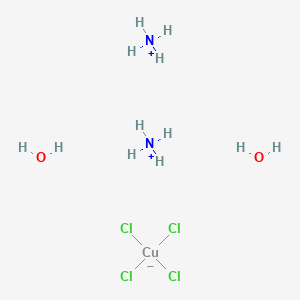

Ammonium tetrachlorocuprate(II) dihydrate ((NH₄)₂[CuCl₄]·2H₂O) is a coordination compound featuring a square-planar [CuCl₄]²⁻ anion, ammonium cations, and two water molecules of crystallization. It is a blue crystalline solid with a molecular weight of 277.47 g/mol . Key properties include:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 110°C (conflicting reports: 225–332°C) | |

| Density | 1.993 g/cm³ | |

| Solubility | Soluble in HCl; limited in H₂O | |

| Crystal System | Orthorhombic (reported) |

The compound is synthesized by dissolving alkylammonium chlorides and copper chloride dihydrate in hydrochloric acid, followed by slow evaporation . Applications span nanomaterials templating and art conservation (as a patina component) . Safety data indicate hazards including skin/eye irritation (H315, H319, H335) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium tetrachlorocuprate(II) dihydrate can be synthesized by reacting copper(II) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving copper(II) chloride in water, followed by the addition of ammonium chloride. The solution is then heated to facilitate the reaction, and upon cooling, the compound crystallizes out of the solution .

Industrial Production Methods

In industrial settings, this compound is produced by crystallization from an aqueous solution with a pH range of 0.0-5.0. This solution is obtained by adding ammonia or hydrochloric acid to a spent solution from the etching of printed circuit boards, which contains copper(II) chloride and ammonium salts. The crystallized product is then separated, washed, and dried .

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium tetrachlorocuprate(II) dihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions where copper(II) is reduced to copper(I) or oxidized to copper(III).

Substitution Reactions: The chloride ligands in the compound can be substituted by other ligands such as ammonia or water molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, hydrochloric acid, and other chloride salts. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with ammonia can produce tetraamminecopper(II) complexes, while reactions with other chloride salts can yield different copper chloride compounds .

Wissenschaftliche Forschungsanwendungen

Ammonium tetrachlorocuprate(II) dihydrate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ammonium tetrachlorocuprate(II) dihydrate involves its ability to interact with various molecular targets through coordination chemistry. The copper(II) ion can form complexes with different ligands, influencing various biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

Alkylammonium Tetrachlorocuprates(II):

- Methylammonium tetrachlorocuprate(II) dihydrate : Exhibits phase transitions at -3°C due to methylammonium group ordering, as shown by low-temperature DSC . Its structure contrasts with the ammonium analog, where NH₄⁺ disorder influences lattice dynamics .

- aacn₂CuCl₄ and cpa₂CuCl₄ : These alkylammonium salts form layered structures with variable interlayer spacing, dictated by cation size. Unlike the ammonium derivative, their crystallization yields high-quality crystals, whereas cpma₂CuCl₄ produces mosaic crystals .

Alkali Metal Tetrachlorocuprates(II):

- Potassium tetrachlorocuprate(II) dihydrate (K₂CuCl₄·2H₂O): Shares orthorhombic symmetry with the ammonium salt but differs in hydrogen bonding due to K⁺ vs. NH₄⁺. Hendricks et al. noted shorter Cu-Cl bonds in K₂CuCl₄·2H₂O (2.26 Å) compared to (NH₄)₂CuCl₄·2H₂O (2.30 Å) .

- Rubidium analogs : Larger Rb⁺ ions increase interlayer distances, reducing structural stability at elevated temperatures .

Thermal and Solubility Properties

Functional and Application Differences

- Ammonium salt: Used in nanomaterials (e.g., EDS-mapped templated structures) and as a corrosion inhibitor .

- Methylammonium derivative : Studied for phase transitions, relevant to low-temperature physics .

- Potassium/rubidium salts : Primarily academic interest in magnetochemistry due to distinct Cu-Cl bonding .

Biologische Aktivität

Ammonium tetrachlorocuprate(II) dihydrate, a coordination compound featuring copper in its +2 oxidation state, has garnered attention for its biological activity, particularly in the context of copper's role in biological systems. This article delves into the compound's biological implications, mechanisms of action, and applications based on various research findings.

Chemical Structure and Properties

This compound has the chemical formula . It is synthesized by reacting copper(II) chloride with ammonium chloride in an aqueous solution. The reaction can be summarized as follows:

This compound is characterized by its ability to form coordination complexes with various ligands, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the coordination of copper ions with biomolecules. Copper plays a vital role in numerous enzymatic processes and is essential for the function of several metalloenzymes. The compound's copper ions can influence biochemical pathways by forming complexes with proteins, nucleic acids, and other biomolecules, thereby altering their structure and function .

Biological Applications

- Copper Metabolism Studies : The compound is utilized in research investigating copper's role in metabolic processes. It aids in understanding how copper ions interact with enzymes and other biological molecules, which is critical for elucidating copper's contribution to health and disease .

- Potential Therapeutic Uses : There is ongoing research into the therapeutic applications of copper-based compounds, including this compound. Its potential use in treating conditions linked to copper deficiency or excess has been explored, particularly in relation to neurodegenerative diseases where copper homeostasis is disrupted .

- Starch Modification : In food chemistry, this compound has been employed to modify starch through a process known as cupration. This technique enhances the functional properties of starches used in food products .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Starch Cupration : A study demonstrated that using microwave-assisted cupration with ammonium tetrachlorocuprate(II) resulted in modified starches with improved thermal stability and functional properties. The degree of esterification was found to be positively influenced by the amount of cuprate used .

- Copper Ion Interaction : Research indicates that copper ions from ammonium tetrachlorocuprate(II) can interact with various biomolecules, potentially leading to oxidative stress under certain conditions. This property has implications for understanding both therapeutic and toxicological aspects of copper compounds .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Copper Metabolism | Investigates interactions between copper ions and metabolic enzymes |

| Therapeutic Potential | Explores treatment options for diseases related to copper imbalance |

| Starch Modification | Enhances functional properties of starches through microwave-assisted reactions |

| Oxidative Stress Potential | Examines the potential for generating reactive oxygen species in biological systems |

Q & A

Basic Research Questions

Q. How can I synthesize ammonium tetrachlorocuprate(II) dihydrate with high purity, and what are the critical parameters to monitor during synthesis?

- Methodology :

- Dissolve CuCl₂·2H₂O (2.00 g) and NH₄Cl (1.07 g) in a 1:2 molar ratio in 10 mL of deionized water at 60°C. Stir until fully dissolved.

- Cool the solution to room temperature and add ethanol (10 mL) to precipitate the product. Filter and wash with cold ethanol to remove excess NH₄Cl .

- Critical parameters :

- pH control : Maintain pH < 4 to avoid hydrolysis of Cu²⁺ to Cu(OH)₂.

- Ionic strength : Excess NH₄⁺ ensures ligand availability for [CuCl₄]²⁻ formation.

- Purity verification : Use inductively coupled plasma optical emission spectrometry (ICP-OES) to confirm ≤20 mg/kg Fe impurities .

Q. What spectroscopic methods are most effective for characterizing the coordination geometry of [CuCl₄]²⁻ in this compound?

- Methodology :

- UV-Vis spectroscopy : Measure absorption bands in aqueous solution (e.g., λmax ~800 nm for d-d transitions of square-planar Cu²⁺) .

- Far-IR spectroscopy : Identify ν(Cu-Cl) stretching vibrations at 250–300 cm⁻¹ to confirm tetrahedral vs. distorted geometry .

- EPR spectroscopy : Analyze g-values (g∥ ≈ 2.4, g⊥ ≈ 2.1) to distinguish between dynamic Jahn-Teller distortions .

Advanced Research Questions

Q. How do discrepancies in crystallographic data for (NH₄)₂[CuCl₄]·2H₂O arise, and how can they be resolved?

- Analysis :

- Disorder in NH₄⁺ ions : Neutron diffraction studies reveal dynamic disorder of NH₄⁺ groups at room temperature, leading to apparent symmetry mismatches in X-ray data .

- Resolution : Use SHELXL or OLEX2 with anisotropic displacement parameters and high-resolution neutron diffraction to model disorder .

- Example : Refinement with R-factor < 0.03 requires excluding high-angle data (>60° 2θ) where thermal motion dominates .

Q. What mechanisms explain the compound’s catalytic activity in microwave-assisted starch cupration reactions?

- Methodology :

- Coordination-driven activation : [CuCl₄]²⁻ acts as a Lewis acid, polarizing glycosidic oxygen bonds in starch.

- Kinetic studies : Monitor reaction rates under microwave irradiation (100–150°C, 10–15 min) using HPLC to quantify glucose release .

- Surface analysis : XPS confirms Cu²⁺ remains in the +2 oxidation state post-reaction, ruling out redox pathways .

Q. How do phase transitions in (NH₄)₂[CuCl₄]·2H₂O at low temperatures affect its magnetic properties?

- Experimental design :

- Low-temperature DSC : Detect anomalies at -3°C (enthalpy change ~5 J/g) linked to NH₄⁺ reorientation .

- SQUID magnetometry : Measure μeff ~1.8 μB at 2 K, consistent with antiferromagnetic coupling between Cu²⁺ centers .

- In situ Raman spectroscopy : Track shifts in NH₄⁺ torsional modes (<100 cm⁻¹) during cooling .

Q. Data Contradiction and Resolution

Q. Why do reported melting points for this compound vary between 225°C and 332°C?

- Root cause :

- Hydration state : Incomplete dehydration during analysis leads to overlapping endotherms in TGA-DSC (e.g., water loss at ~100°C vs. decomposition at ~300°C) .

- Resolution : Pre-dry samples under vacuum (24 h, 80°C) and use high-purity N₂ atmosphere during thermal analysis .

Q. How to reconcile conflicting interpretations of [CuCl₄]²⁻ geometry in solution vs. solid state?

- Methodology :

- Solid-state : Single-crystal XRD confirms distorted octahedral geometry with two axial H₂O ligands (Cu-O = 2.40 Å) .

- Solution : EXAFS data in aqueous HCl show dynamic equilibrium between tetrahedral [CuCl₄]²⁻ and octahedral [CuCl₃(H₂O)₃]⁻ .

- Computational validation : DFT calculations (B3LYP/def2-TZVP) reproduce geometry changes with solvent dielectric constant .

Eigenschaften

IUPAC Name |

diazanium;tetrachlorocopper(2-);dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDTWKBBWCWNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-13-6 | |

| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.